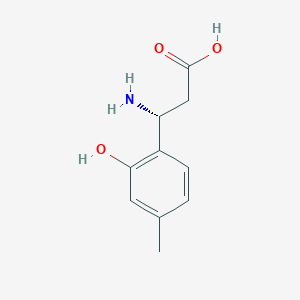

(3R)-3-Amino-3-(2-hydroxy-4-methylphenyl)propanoic acid

CAS No.:

Cat. No.: VC17487986

Molecular Formula: C10H13NO3

Molecular Weight: 195.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13NO3 |

|---|---|

| Molecular Weight | 195.21 g/mol |

| IUPAC Name | (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid |

| Standard InChI | InChI=1S/C10H13NO3/c1-6-2-3-7(9(12)4-6)8(11)5-10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m1/s1 |

| Standard InChI Key | VLXPFXNUEXUCAP-MRVPVSSYSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)[C@@H](CC(=O)O)N)O |

| Canonical SMILES | CC1=CC(=C(C=C1)C(CC(=O)O)N)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a propanoic acid backbone with an amino group at the β-carbon (C3) and a 2-hydroxy-4-methylphenyl substituent. Its IUPAC name, (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, reflects the stereochemistry (R-configuration) and substitution pattern. Key features include:

-

Molecular Formula:

-

Molecular Weight: 209.24 g/mol (calculated from PubChem data for analogous compounds )

-

Stereochemistry: The R-configuration at C3 confers chirality, influencing biological activity and synthetic routes.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 209.24 g/mol | PubChem |

| Melting Point | Not reported | - |

| Solubility | Moderate in polar solvents | Patent |

Spectral Signatures

While direct spectral data for this compound are scarce, analogous β-amino acids exhibit characteristic NMR and IR profiles:

-

NMR: Peaks for aromatic protons (δ 6.5–7.2 ppm), hydroxyl (δ 5.0–5.5 ppm), and methyl groups (δ 2.2–2.5 ppm) .

-

IR: Stretching vibrations for -OH (3200–3600 cm), -COOH (1700–1750 cm), and -NH (3300–3500 cm) .

Synthesis and Biocatalytic Production

Chemical Synthesis Pathways

Synthetic routes to β-hydroxy-α-amino acids often involve aldol condensation or enzymatic catalysis. For (3R)-3-amino-3-(2-hydroxy-4-methylphenyl)propanoic acid, potential methods include:

Aldolase-Catalyzed Asymmetric Synthesis

Engineered aldolases, as described in patent WO2018219107A1 , enable stereoselective formation of β-hydroxy-α-amino acids. For example:

-

Substrates: Glycine and 2-hydroxy-4-methylbenzaldehyde.

-

Reaction: Aldol addition under mild conditions (pH 7–9, 25–40°C) yields the target compound with >90% diastereomeric excess .

-

Advantages: Avoids harsh reagents (e.g., strong acids/bases) and simplifies purification .

Protection-Deprotection Strategies

Patent WO2004043905A1 outlines methods for synthesizing protected amino acid derivatives:

-

Amino Protection: Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups.

-

Hydroxyl Protection: Methyl or acetyl esters.

-

Deprotection: Acidic (HCl/dioxane) or catalytic hydrogenation conditions .

Pharmacological and Industrial Applications

Biocatalytic Relevance

Engineered aldolases (e.g., from Pseudomonas spp.) enable scalable production of chiral β-amino acids, reducing reliance on racemic resolutions .

Analytical and Purification Techniques

Chromatographic Methods

-

HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve enantiomers .

-

Chiral CE: Capillary electrophoresis with cyclodextrin additives achieves baseline separation .

Crystallography

Single-crystal X-ray diffraction confirms stereochemistry. For analogous compounds, space group P222 with Z = 4 is common .

Challenges and Future Directions

Emerging Solutions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume